molecular formula C19H20N2O2 B4454727 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide

Cat. No.: B4454727
M. Wt: 308.4 g/mol
InChI Key: VHDSCUJSCXVPCF-UHFFFAOYSA-N
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Description

N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide is a benzamide derivative featuring a cyclopropylcarbonylamino substituent at the 3-position of a 4-methylphenyl backbone. This compound’s structure combines a benzamide core with a cyclopropane moiety, which may enhance metabolic stability and modulate lipophilicity compared to simpler aromatic amides . Potential applications include medicinal chemistry, where cyclopropane-containing compounds are explored for enzyme inhibition or receptor modulation due to their conformational rigidity .

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-4-3-5-15(10-12)19(23)20-16-9-6-13(2)17(11-16)21-18(22)14-7-8-14/h3-6,9-11,14H,7-8H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDSCUJSCXVPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide typically involves the acylation of an amine precursor with a cyclopropylcarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include cyclopropylcarbonyl chloride, 4-methylphenylamine, and 3-methylbenzoyl chloride. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentration. The use of microreactor systems can also facilitate the optimization of reaction conditions and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide and related compounds:

Compound Name Structural Features Synthesis Highlights Key Properties Applications/Reactivity
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide Benzamide core with cyclopropylcarbonylamino and 4-methylphenyl groups Likely derived from 3-methylbenzoyl chloride and a cyclopropylamine-containing aniline precursor (inferred) Data not explicitly provided; predicted moderate lipophilicity (logP ~3.5–4.0) due to cyclopropane and aromatic groups Potential kinase inhibition or GPCR modulation (structural analogy to bioactive amides)
N-(3-(Cyclopropylamino)-1-(3-methyl-1H-indol-2-yl)propyl)-4-methoxybenzamide (23) 4-Methoxybenzamide with cyclopropylamino and indole substituents Synthesized via N-iodosuccinimide-mediated coupling, 55% yield Mp: 177–179°C; characterized by NMR, IR, HRMS Designed for C–H functionalization studies; indole moiety may enable π-stacking interactions
N-{3-[(2-Methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide Cyclopropanecarboxamide with sulfamoyl and methoxyphenyl groups No synthesis details provided; sulfamoyl group introduced via sulfonation Acid pKa calculated (JChem); higher polarity due to sulfonamide Sulfonamide group suggests potential protease inhibition or antibacterial activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with hydroxy-dimethylethylamine Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol Fully characterized (X-ray, NMR, elemental analysis) N,O-bidentate directing group for metal-catalyzed C–H bond functionalization

Key Comparative Insights

Synthetic Efficiency: Compound 23 achieves a moderate yield (55%) using a multistep protocol involving N-iodosuccinimide and trifluoroacetic acid . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized in a single step with full structural validation , suggesting simpler benzamide derivatives may offer higher synthetic accessibility. The target compound’s cyclopropylcarbonylamino group likely requires specialized coupling agents (e.g., EDCI/HOBt) for amide bond formation, which could impact scalability.

Physicochemical Properties: The cyclopropane ring in the target compound and 23 enhances rigidity and may improve metabolic stability compared to non-cyclopropane analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Functional Group Impact on Reactivity: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H activation , whereas the target compound’s cyclopropylcarbonylamino group may favor electrophilic substitution or hydrogen bonding in biological targets. The indole moiety in 23 provides a planar aromatic system for target binding, contrasting with the target compound’s simpler 4-methylphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-3-methylbenzamide

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